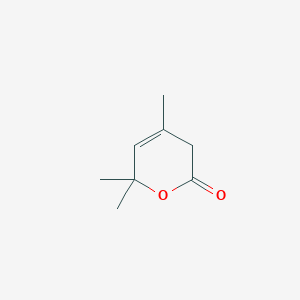

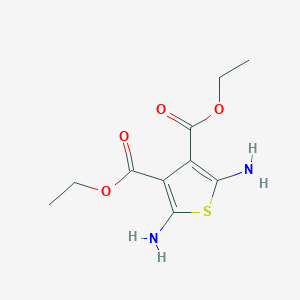

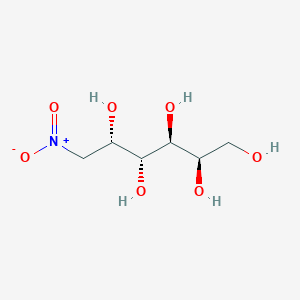

![molecular formula C10H10N2O2 B1595388 2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid CAS No. 59128-09-5](/img/structure/B1595388.png)

2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid

Übersicht

Beschreibung

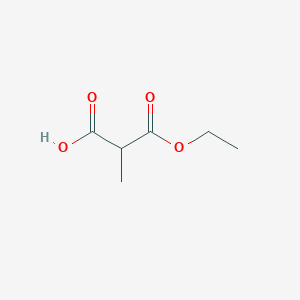

“2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid” is a chemical compound with a molecular weight of 226.66 . It is also known as “(7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid Hydrochloride” and is typically stored at 0-8°C . The compound is a cream-colored powder .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes “2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid”, can be achieved through the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly . Another method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis

The InChI code for “2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid” is 1S/C10H10N2O2.ClH/c1-7-2-3-12-6-8 (5-10 (13)14)11-9 (12)4-7;/h2-4,6H,5H2,1H3, (H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including “2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid”, can react with bromine and iodine to form 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides can then be obtained from the respective trihalides .Physical And Chemical Properties Analysis

“2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid” is a cream-colored powder with a melting point of 194-200°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Studies have shown that derivatives of imidazo[1,2-a]pyridine, such as those involving acetic acid, have been synthesized through different methodologies, highlighting their structural diversity and potential for further chemical modification. For example, the synthesis and structural studies of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids have been prepared from 2-aminopyridines, revealing insights into their molecular conformations based on NMR spectral and X-Ray data (Chui et al., 2004).

Water-Mediated Hydroamination

Research has explored the aqueous synthesis of methylimidazo[1,2-a]pyridines, indicating a "water-mediated" hydroamination process. This process does not require any deliberate addition of catalysts, demonstrating an environmentally friendly approach to synthesizing imidazo[1,2-a]pyridine derivatives (Darapaneni Chandra Mohan et al., 2013).

Fluorescence Applications

The study of heterocyclic compounds extends to their potential in fluorescence applications. For instance, pyridylthiazoles, which are related to the imidazo[1,2-a]pyridine structure, have been investigated for their absorption, fluorescence, and fluorescence excitation spectra. These compounds demonstrate significant potential for metal sensing and as laser dyes due to their high luminescence and large Stokes shift values (Grummt et al., 2007).

Anticancer Evaluation

The exploration of imidazo[1,2-a]pyridine derivatives for biological activities includes their evaluation as potential anticancer agents. For example, the synthesis and anticancer evaluation of specific benzimidazole-1-carboxamides demonstrate the process of utilizing these compounds in seeking new therapeutic agents (Ghandi et al., 2010).

Zukünftige Richtungen

Imidazo[1,2-a]pyridines, including “2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid”, have a wide range of applications in medicinal chemistry and are recognized as a “drug prejudice” scaffold . They are also useful in material science due to their structural character . Therefore, future research may focus on exploring new synthesis methods, investigating their biological activities, and developing new drugs based on this scaffold.

Wirkmechanismus

Target of Action

The primary targets of 2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid are γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

The compound interacts with GABA receptors, specifically blocking them . This blocking action results in an increase in inhibitory neurotransmission, leading to sedative effects .

Biochemical Pathways

The compound affects the GABAergic pathway, which is responsible for inhibitory neurotransmission in the brain . By blocking GABA receptors, the compound enhances the inhibitory effect of GABA neurotransmitters, leading to sedation .

Pharmacokinetics

Similar compounds like zolpidem, which also target gaba receptors, are known to have good bioavailability and are metabolized in the liver

Result of Action

The molecular and cellular effects of the compound’s action include increased inhibitory neurotransmission due to the blocking of GABA receptors . This leads to sedative effects, which can be useful in the treatment of conditions like insomnia .

Eigenschaften

IUPAC Name |

2-(7-methylimidazo[1,2-a]pyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-2-3-12-6-8(5-10(13)14)11-9(12)4-7/h2-4,6H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFKDSGSZDRUKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30315679 | |

| Record name | (7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30315679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid | |

CAS RN |

59128-09-5 | |

| Record name | 7-Methylimidazo[1,2-a]pyridine-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59128-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 296223 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059128095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 59128-09-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30315679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.